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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the research on Ecopipam for the treatment of

childhood-onset fluency disorder, commonly known as stuttering. It includes a summary of

clinical trial data, detailed experimental protocols, and visualizations of the proposed

mechanism of action and experimental workflows.

Introduction
Childhood-onset fluency disorder is a neurodevelopmental condition characterized by

disruptions in the normal flow of speech.[1] While the exact pathophysiology is not fully

understood, research suggests that dysregulation of the dopaminergic system in the brain

plays a significant role.[1][2] Ecopipam (developmental codes: SCH-39166, EBS-101, PSYRX-

101) is a first-in-class, selective antagonist of the dopamine D1 receptor subtype.[1][3] This

novel mechanism of action offers a potential therapeutic approach for stuttering with a reduced

risk of the metabolic and movement-related side effects associated with dopamine D2 receptor

antagonists.

Mechanism of Action
Ecopipam selectively blocks dopamine D1 receptors, which are highly expressed in the basal

ganglia, a group of subcortical nuclei critical for motor control. The prevailing theory suggests
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that excessive dopamine activity may contribute to the speech dysfluencies seen in stuttering.

By antagonizing D1 receptors, Ecopipam is thought to modulate the "direct pathway" of the

basal ganglia, which is involved in the initiation of desired movements, including speech. This

modulation may help to restore more fluent speech production.
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Figure 1: Ecopipam's antagonistic action on the dopamine D1 receptor.

Clinical Research on Ecopipam for Stuttering
Research on Ecopipam for stuttering has included an open-label pilot study and a Phase 2

randomized, double-blind, placebo-controlled trial.

Open-Label Pilot Study
An initial open-label pilot study investigated the efficacy and tolerability of Ecopipam in adults

who stutter. The results of this study were promising, showing that a majority of participants

experienced an improvement in their stuttering symptoms and that the medication was well-

tolerated. These preliminary findings provided the rationale for a larger, controlled clinical trial.

Quantitative Data
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Outcome Measure Baseline (Pre-treatment) Post-treatment (8 weeks)

Stuttering Severity Instrument-

4 (SSI-4) Total Score
Data not publicly available Data not publicly available

Subjective Screening of

Stuttering (SSS)
Data not publicly available Data not publicly available

Overall Assessment of the

Speaker's Experience of

Stuttering (OASES)

Data not publicly available Data not publicly available

Clinical Global Impression

(CGI) Scale
Data not publicly available Data not publicly available

Qualitative Outcomes N/A

A majority of participants

demonstrated improvement in

stuttering.

Note: Specific quantitative data from this open-label study are not publicly available. The

available reports describe the outcomes qualitatively.

Phase 2 Clinical Trial: "Speak Freely" (NCT04492956)
Following the pilot study, a multicenter, randomized, double-blind, placebo-controlled, parallel-

group, Phase 2 exploratory study, known as the "Speak Freely" study, was initiated to further

evaluate the efficacy and safety of Ecopipam in adults with childhood-onset fluency disorder.

This study has been completed, but as of the date of this document, the results have not been

publicly released.

Quantitative Data
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Outcome Measure Ecopipam Group Placebo Group p-value

Change from Baseline

in Stuttering Severity

Instrument-4 (SSI-4)

Total Score at Week

12

Results not yet

published

Results not yet

published

Results not yet

published

Change from Baseline

in Subjective

Screening of

Stuttering (SSS) total

score at Week 12

Results not yet

published

Results not yet

published

Results not yet

published

Change from Baseline

in Overall Assessment

of the Speaker's

Experience of

Stuttering (OASES)

total score at Week 12

Results not yet

published

Results not yet

published

Results not yet

published

Clinical Global

Impression of Severity

(CGI-S) and

Improvement (CGI-I)

at Week 12

Results not yet

published

Results not yet

published

Results not yet

published

Experimental Protocols
Open-Label Pilot Study Protocol
Objective: To evaluate the efficacy and tolerability of Ecopipam in reducing stuttering

symptoms in adults.

Study Design:

Type: Open-label, single-arm pilot study.

Duration: 8 weeks.
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Participants: Adults with a diagnosis of childhood-onset fluency disorder.

Methodology:

Screening: Participants were screened for eligibility based on inclusion and exclusion

criteria.

Baseline Assessment: Baseline stuttering severity was assessed using the Stuttering

Severity Instrument-4 (SSI-4), Subjective Screening of Stuttering (SSS), Overall Assessment

of the Speaker's Experience of Stuttering (OASES), and the Clinical Global Impression (CGI)

scale.

Treatment Phase:

Weeks 1-2: Participants received Ecopipam 50 mg/day.

Weeks 3-8: The dosage was increased to 100 mg/day for the remaining 6 weeks.

Follow-up Assessment: Stuttering severity was reassessed at the end of the 8-week

treatment period using the same assessment tools as at baseline.

Safety Monitoring: Adverse events were monitored throughout the study.
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Figure 2: Workflow of the open-label pilot study of Ecopipam for stuttering.

Phase 2 "Speak Freely" (NCT04492956) Study Protocol
Objective: To evaluate the efficacy and safety of Ecopipam compared to placebo in adults with

childhood-onset fluency disorder.

Study Design:

Type: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2

exploratory study.
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Duration: 12-week treatment period with a 2-week follow-up.

Participants: 68 adult subjects with childhood-onset fluency disorder.

Randomization: 1:1 ratio to Ecopipam or placebo.

Inclusion Criteria (Abbreviated):

18 years of age or older.

Diagnosis of childhood-onset fluency disorder (DSM-5 criteria).

History of stuttering for ≥ 2 years.

Moderate to severe stuttering at screening and baseline.

Completed an adequate course of speech therapy.

Exclusion Criteria (Abbreviated):

Stuttering related to a known neurological cause.

Initiation of new behavioral therapies for stuttering within 10 weeks of baseline.

Unstable medical illness.

History of major depressive episode or seizures.

Previous treatment with Ecopipam.

Methodology:

Screening and Baseline: Eligible subjects underwent baseline assessments of stuttering

severity.

Randomization: Subjects were randomized to receive either Ecopipam or a matching

placebo.

Treatment Period (12 weeks):
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Titration Phase (4 weeks): The dose of Ecopipam was gradually increased to a target

steady-state dose of approximately 2 mg/kg/day.

Maintenance Phase (8 weeks): Subjects continued on their target dose.

Assessments: Efficacy assessments were conducted at weeks 4, 8, and 12. Safety

assessments were performed at all clinic visits.

Follow-up: Follow-up visits occurred at 7 and 14 days after the end of the treatment period.
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Figure 3: Workflow of the "Speak Freely" Phase 2 clinical trial.
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Safety and Tolerability
Across clinical trials, Ecopipam has been generally well-tolerated. The most frequently

reported side effects are related to the central nervous system (e.g., sedation, insomnia,

psychiatric changes) and the gastrointestinal system (e.g., nausea, vomiting). Importantly,

Ecopipam's selective D1 receptor antagonism appears to avoid the weight gain and movement

disorders that can be associated with D2 receptor antagonists.

Future Directions
The promising results from the initial open-label study have paved the way for more rigorous

investigation of Ecopipam as a potential pharmacotherapy for stuttering. The public release of

the data from the "Speak Freely" Phase 2 trial is eagerly awaited by the research and clinical

communities. Positive outcomes from this trial could lead to Phase 3 studies and potentially the

first FDA-approved medication for childhood-onset fluency disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. Ecopipam as a pharmacologic treatment of stuttering - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Frontiers | The Pharmacologic Treatment of Stuttering and Its Neuropharmacologic Basis
[frontiersin.org]

3. Ecopipam as a pharmacologic treatment of stuttering. [escholarship.org]

To cite this document: BenchChem. [Ecopipam Research on Childhood-Onset Fluency
Disorder (Stuttering): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1671091#ecopipam-research-on-
childhood-onset-fluency-disorder-stuttering]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://www.benchchem.com/product/b1671091?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31369655/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2020.00158/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2020.00158/full
https://escholarship.org/uc/item/8ct0028k
https://www.benchchem.com/product/b1671091#ecopipam-research-on-childhood-onset-fluency-disorder-stuttering
https://www.benchchem.com/product/b1671091#ecopipam-research-on-childhood-onset-fluency-disorder-stuttering
https://www.benchchem.com/product/b1671091#ecopipam-research-on-childhood-onset-fluency-disorder-stuttering
https://www.benchchem.com/product/b1671091#ecopipam-research-on-childhood-onset-fluency-disorder-stuttering
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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